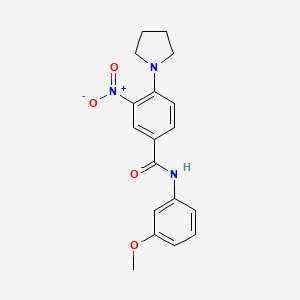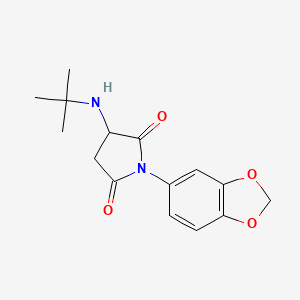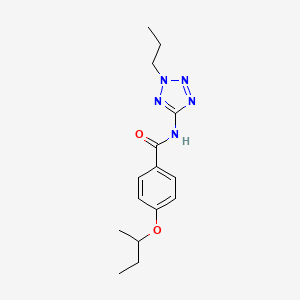![molecular formula C18H17N3O4 B4071503 N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B4071503.png)
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4-methyl-1,3-oxazole-5-carboxamide
Vue d'ensemble
Description
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4-methyl-1,3-oxazole-5-carboxamide, commonly known as "Compound X," is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of Compound X is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways involved in cancer cell growth, inflammation, and viral replication. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDACs, Compound X can alter the expression of genes involved in cancer cell growth and inflammation. It has also been shown to inhibit the activity of certain kinases, which are involved in signaling pathways that promote cancer cell growth.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. In preclinical studies, it has been shown to inhibit cancer cell growth, reduce inflammation, and inhibit viral replication. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to reduce the expression of certain inflammatory cytokines, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
Compound X has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been shown to have promising results in preclinical studies, making it a potentially useful tool for further research. However, there are also limitations to the use of Compound X in lab experiments. It has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. In addition, it may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of Compound X. One area of research could be to further investigate its potential as an anticancer agent. This could involve testing its efficacy in animal models and eventually in clinical trials. Another area of research could be to investigate its potential as an anti-inflammatory and antiviral agent. This could involve testing its efficacy in animal models of inflammation and viral infections. Additionally, future research could focus on elucidating the mechanism of action of Compound X, which could provide insights into its potential therapeutic applications.
Applications De Recherche Scientifique
Compound X has been the subject of scientific research due to its potential therapeutic applications. It has been studied for its anticancer, anti-inflammatory, and antiviral properties. In preclinical studies, Compound X has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. It has also shown potential as an antiviral agent against certain viruses.
Propriétés
IUPAC Name |
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-4-methyl-1,3-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12-16(24-11-21-12)17(22)20-10-13-6-5-9-19-18(13)25-15-8-4-3-7-14(15)23-2/h3-9,11H,10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRNMVYCJAMKQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methylcyclohexyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4071423.png)
![9-(3-fluorophenyl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B4071424.png)


![6-amino-4-(3,4-diethoxy-5-iodophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4071441.png)
![N-benzyl-N-methyl-3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinyl}propanamide](/img/structure/B4071457.png)
![3-chloro-4-({1-[(2E)-3-(2-furyl)-2-propen-1-yl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4071461.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4071462.png)
![N-(sec-butyl)-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4071483.png)
![N-{[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4071494.png)
![2-[(4-chlorobenzoyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4071495.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(isopropylthio)acetyl]piperidin-3-ol](/img/structure/B4071500.png)

![6-tert-butyl-N-(2,4-dimethoxyphenyl)-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4071528.png)